

## A Comprehensive Review of Non-Antibody Interleukin-17 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | IL-17-IN-3 |           |
| Cat. No.:            | B15611696  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical success, their limitations—such as parenteral administration, high cost, poor tissue penetration, and potential for immunogenicity—have spurred intensive research into non-antibody-based inhibitors.[1][2][4][5] This technical guide provides a detailed review of the burgeoning field of non-antibody IL-17 inhibitors, focusing on small molecules, macrocycles, and peptide-based therapeutics. We consolidate quantitative data, outline key experimental methodologies, and visualize core concepts to offer a comprehensive resource for professionals in drug development.

# The IL-17 Signaling Pathway: A Prime Therapeutic Target

The IL-17 family consists of six structurally related cytokines (IL-17A through IL-17F).[3][6] IL-17A, the most-studied member, is primarily produced by T helper 17 (Th17) cells and acts as a critical link between the innate and adaptive immune systems.[6][7] IL-17A and IL-17F can form homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F), which signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[3][6][8]







Binding of the IL-17 ligand to its receptor initiates a downstream signaling cascade. This involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6, leading to the activation of key transcription factors like NF-κB and C/EBPβ, as well as the MAPK pathway.[8][9][10] The culmination of this signaling is the robust transcription and expression of pro-inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides, which drive neutrophil recruitment and tissue inflammation.[7][10] [11] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases.[6][12]





Click to download full resolution via product page

**Caption:** The canonical IL-17 signaling pathway.



### **Classes of Non-Antibody IL-17 Inhibitors**

The development of non-antibody inhibitors is focused on creating orally bioavailable drugs with improved tissue penetration and more flexible pharmacokinetics compared to injectable biologics.[1][2][6] These emerging therapeutics can be categorized into three main classes: small molecules, macrocyclic compounds, and peptide-based inhibitors.



Click to download full resolution via product page

**Caption:** Mechanisms of action for non-antibody IL-17 inhibitors.

#### **Small Molecule Inhibitors**

Small molecules represent a major focus of development, aiming to disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1][2][6]

Mechanism of Action: These compounds function in one of two primary ways:

#### Foundational & Exploratory





- Binding to IL-17RA: Some molecules, like CBG040591 and CBG060392, bind directly to the extracellular domain of the IL-17RA receptor, preventing the cytokine from docking.[6]
- Binding to IL-17A: A more recent and novel approach involves small molecules that bind symmetrically to the central cavity of the IL-17A homodimer.[13] This allosterically blocks the interaction with the receptor. Compounds like AN-1315 and AN-1605 utilize this mechanism.[14]
- Key Compounds & Quantitative Data: Several small molecules are advancing through the development pipeline.



| Compound  | Developer            | Target             | Potency<br>(IC50)                | Key<br>Pharmacoki<br>netics<br>(Oral)                            | Status/Sour<br>ce                 |
|-----------|----------------------|--------------------|----------------------------------|------------------------------------------------------------------|-----------------------------------|
| AN-1605   | Anew<br>Therapeutics | IL-17A Dimer       | 0.47 nM<br>(CXCL1<br>inhibition) | Mouse: 69% F, 3.48h t½Rat: 45% F, 1.87h t½Dog: 101% F, 9.2h t½   | Preclinical[14                    |
| AN-1315   | Anew<br>Therapeutics | IL-17A Dimer       | 0.31 nM<br>(CXCL1<br>inhibition) | N/A                                                              | Preclinical[14                    |
| ASC50     | Ascletis<br>Pharma   | IL-17<br>Pathway   | N/A                              | Outperformed comparator in NHP studies (extended t½, † exposure) | Phase I trial<br>initiated[15]    |
| CBG040591 | N/A                  | IL-17RA            | Micromolar<br>Affinity           | N/A                                                              | Preclinical[6]                    |
| CBG060392 | N/A                  | IL-17RA            | Micromolar<br>Affinity           | N/A                                                              | Preclinical[6]                    |
| Unnamed   | Lilly, Leo<br>Pharma | IL-17A/IL-<br>17RA | N/A                              | N/A                                                              | Early Clinical<br>Trials[1][2][4] |

F: Bioavailability,  $t\frac{1}{2}$ : Half-life, NHP: Non-human primate

## **Macrocyclic Inhibitors**

Macrocycles, which include macrocyclic peptides, bridge the gap between small molecules and larger biologics. They offer the potential for high affinity and specificity combined with oral bioavailability.



- Mechanism of Action: Structure-based design and screening efforts have led to macrocyclic compounds that bind to novel pockets on the IL-17A dimer, distinct from the primary receptor binding site.[6] This binding interferes with the conformational dynamics required for effective receptor engagement.
- Key Compounds & Quantitative Data: The oral macrocyclic peptide PN-881 from Protagonist Therapeutics is a leading example.

| Compound         | Developer           | Target             | Potency<br>(IC50)                                                     | Key<br>Properties                                                                          | Status/Sour<br>ce              |
|------------------|---------------------|--------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------|
| PN-881           | Protagonist<br>Thx. | IL-17AA, AF,<br>FF | vs. IL-17AA:<br>0.13 nMvs.<br>IL-17AF: 27<br>nMvs. IL-<br>17FF: 14 nM | Stable in gastric/intesti nal fluids; resistant to proteolysis. Efficacy in rodent models. | Development Candidate[16 ][17] |
| Bimekizumab<br>* | UCB                 | IL-17AA, AF,<br>FF | vs. IL-17AA:<br>0.17 nMvs.<br>IL-17AF: 19<br>nMvs. IL-<br>17FF: 13 nM | Monoclonal<br>antibody (for<br>comparison)                                                 | Approved Biologic[16]          |

<sup>\*</sup>Bimekizumab is a monoclonal antibody shown here for potency comparison as cited in the source.

#### **Peptide-Based Inhibitors**

Linear peptides and other peptide-based constructs like nanobodies offer another avenue for non-antibody inhibition.

 Mechanism of Action: These inhibitors typically function as competitive antagonists. Linear peptides have been identified that mimic the IL-17RA binding motif, thereby binding directly to IL-17A and blocking its interaction with the receptor.[3] Nanobodies (VHH antibody



fragments) are much smaller than monoclonal antibodies, allowing for enhanced tissue penetration and potentially novel delivery routes.[18][19]

• Key Compounds & Quantitative Data:

| Compound<br>Class | Example                        | Mechanism                                        | Key Properties                                                                      | Status/Source                 |
|-------------------|--------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|-------------------------------|
| Linear Peptide    | HAP (High<br>Affinity Peptide) | Binds IL-17A,<br>blocking IL-17RA<br>interaction | 15-residue peptide; blocks inflammatory cytokine production in primary human cells. | Research<br>Stage[3]          |
| Nanobody (VHH)    | SCN-1                          | IL-17A/F<br>neutralization                       | Designed for intradermal delivery to minimize systemic exposure.                    | Approaching<br>Phase 1/2a[19] |

# **Experimental Protocols & Methodologies**

The discovery and characterization of non-antibody IL-17 inhibitors rely on a tiered workflow of biochemical, cell-based, and in vivo assays.





Click to download full resolution via product page

**Caption:** General experimental workflow for inhibitor development.



#### **Key In Vitro Assays**

- Screening and Binding Assays:
  - Methodology: Initial hits are often identified through high-throughput methods. For small molecules, AI-driven virtual screening of chemical libraries or DNA-encoded library screens are employed.[6][13][14] For peptides, phage display is a common technique used to pan libraries against recombinant human IL-17A.[3]
  - Confirmation: Positive hits are confirmed using Enzyme-Linked Immunosorbent Assays
    (ELISA) to verify specific binding to IL-17A or IL-17RA. Techniques like Surface Plasmon
    Resonance (SPR) or NMR-based fragment screening can further characterize binding
    kinetics and affinity.[3][6]
- Cell-Based Functional Assays:
  - Objective: To determine if binding translates into functional inhibition of IL-17 signaling.
  - Protocol Example (CXCL1 Inhibition):
    - Cell Culture: Human dermal fibroblasts (e.g., Hs27) or fibrosarcoma cells (e.g., HT-1080) are cultured in appropriate media.[14][16]
    - Stimulation: Cells are pre-incubated with varying concentrations of the test inhibitor for a set period (e.g., 1 hour).
    - Challenge: Recombinant human IL-17A is added to the culture to stimulate the proinflammatory pathway.
    - Endpoint Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
    - Quantification: The concentration of a downstream chemokine, such as CXCL1 or IL-8, is measured using a specific ELISA kit.
    - Analysis: Data are plotted to determine the half-maximal inhibitory concentration (IC50)
       of the compound.[14]



#### **Key In Vivo Models**

- · Pharmacokinetic (PK) Studies:
  - Methodology: Lead candidates are administered to multiple animal species (e.g., mouse, rat, dog) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points, and plasma concentrations of the drug are measured to determine key parameters like half-life, clearance, and oral bioavailability.[14]
- Animal Models of Inflammation:
  - Objective: To assess the therapeutic efficacy of the inhibitor in a disease-relevant context.
  - Protocol Example (IL-23-Induced Skin Inflammation): This model is commonly used to mimic psoriatic dermatitis.
    - Induction: Mice or rats receive intradermal injections of recombinant IL-23 into the ear for several consecutive days to induce skin inflammation, characterized by erythema, scaling, and ear thickening.
    - Treatment: During the induction phase, animals are treated with the test inhibitor (e.g., daily oral dosing) or a vehicle control.
    - Efficacy Readouts:
      - Clinical Scoring: Ear thickness is measured daily with calipers.
      - Biomarker Analysis: At the end of the study, ear tissue is harvested to measure the expression of IL-17-mediated psoriatic biomarkers and chemokines (e.g., CXCL1) via qPCR or ELISA.[14][16]
    - Analysis: The ability of the compound to dose-dependently reduce ear thickening and normalize inflammatory biomarkers is evaluated.[14][16]

## **Challenges and Future Directions**

The development of non-antibody IL-17 inhibitors is a promising frontier, but it is not without challenges.



- Host Defense: A primary challenge is balancing potent anti-inflammatory effects with the
  essential role of IL-17 in host defense, particularly against fungal (e.g., Candida) and certain
  bacterial infections.[6][7][11] The safety profiles of these new agents will require careful
  monitoring for increased infection risk.
- PPI Disruption: The IL-17A/IL-17RA interaction involves a large, relatively flat surface, which
  has traditionally been a difficult type of target for small molecules. The discovery of allosteric
  binding pockets on the IL-17A dimer represents a significant breakthrough in overcoming this
  hurdle.[6][13]
- Future Outlook: The pipeline for oral IL-17 inhibitors is robust, with several candidates now in
  or entering early-phase clinical trials.[1][2][15] Success in these trials could herald a new era
  of convenient, oral therapies for IL-17-mediated diseases, potentially complementing or
  serving as an alternative to the established biologic agents. These next-generation therapies
  offer the promise of biologics-like efficacy in a pill, which would significantly improve
  treatment flexibility and patient adherence.[13][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 7. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]

#### Foundational & Exploratory





- 8. ABD-Derived Protein Blockers of Human IL-17 Receptor A as Non-IgG Alternatives for Modulation of IL-17-Dependent Pro-Inflammatory Axis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.nature.com [media.nature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 15. pharmexec.com [pharmexec.com]
- 16. First-in-class oral peptide for IL-17 pathway inhibition unveiled | BioWorld [bioworld.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 19. Scinai Reports Nine-Month 2025 Results as CDMO Growth Continues and NanoAbs Pipeline Advances [prnewswire.com]
- 20. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of Non-Antibody Interleukin-17 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611696#review-of-literature-on-non-antibody-il-17-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com